(2,3-dimethyl-1H-indol-5-yl)methanol

Description

BenchChem offers high-quality (2,3-dimethyl-1H-indol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-dimethyl-1H-indol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3-dimethyl-1H-indol-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-7-8(2)12-11-4-3-9(6-13)5-10(7)11/h3-5,12-13H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGHELSLEZLWLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Introduction: The Strategic Value of the Substituted Indole Scaffold

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of (2,3-dimethyl-1H-indol-5-yl)methanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole ring is unequivocally recognized as a "privileged structure".[1] This designation stems from its remarkable ability to serve as a versatile scaffold that can bind to a wide array of biological targets with high affinity. The strategic functionalization of the indole core allows chemists to meticulously tune its physicochemical and pharmacological properties, leading to the development of novel therapeutic agents.

This guide focuses on (2,3-dimethyl-1H-indol-5-yl)methanol , a key heterocyclic building block. Its structure is distinguished by three critical features that dictate its chemical behavior and synthetic potential:

-

The 1H-Indole Core: A bicyclic aromatic system that provides a rigid, planar framework and is inherently electron-rich.

-

C2 and C3 Dimethyl Substitution: The presence of two electron-donating methyl groups on the pyrrole moiety significantly influences the electron density distribution and steric environment of the ring system.

-

C5-Hydroxymethyl Group: This primary alcohol (-CH₂OH) substituent on the benzene ring introduces a crucial point of polarity and a highly versatile reactive handle for subsequent chemical modifications. The hydroxyl group can act as both a hydrogen bond donor and acceptor, which can critically influence the molecule's physical properties and its potential interactions with biological macromolecules.[1]

This document provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of (2,3-dimethyl-1H-indol-5-yl)methanol, offering field-proven insights for its application in synthetic and medicinal chemistry programs.

Core Physicochemical and Spectroscopic Properties

The unique arrangement of functional groups in (2,3-dimethyl-1H-indol-5-yl)methanol defines its fundamental physical and spectral characteristics.

Physicochemical Data

The primary alcohol function renders the molecule more polar than its parent 2,3-dimethylindole scaffold, influencing its solubility in various organic solvents.

| Property | Value | Source |

| CAS Number | 1071667-99-6 | [1] |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| Appearance | Typically an off-white to light yellow solid | [2] |

Predicted Spectroscopic Signature

While a dedicated spectrum for this specific compound is not publicly available, a robust prediction of its key spectroscopic features can be made based on established principles and data from analogous indole structures.[3][4][5]

| Spectroscopy | Predicted Features |

| ¹H NMR | δ (ppm): ~10.5-11.5 (s, 1H, N-H), ~7.0-7.5 (m, 3H, Ar-H), ~4.6 (s, 2H, -CH₂OH), ~2.3 (s, 3H, C2-CH₃), ~2.2 (s, 3H, C3-CH₃), ~1.5-2.0 (broad s, 1H, -OH). Note: The N-H and O-H signals are exchangeable with D₂O. |

| ¹³C NMR | δ (ppm): ~135 (C7a), ~130 (C3a), ~128 (C5), ~120-125 (Ar C-H), ~110 (Ar C-H), ~105 (C3), ~65 (-CH₂OH), ~12 (C2-CH₃), ~9 (C3-CH₃). |

| IR Spectroscopy | ν (cm⁻¹): ~3400-3300 (broad, O-H stretch), ~3300-3200 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1050-1000 (C-O stretch). |

Synthesis of (2,3-dimethyl-1H-indol-5-yl)methanol

A robust and logical synthetic pathway to (2,3-dimethyl-1H-indol-5-yl)methanol involves the initial synthesis of the corresponding C5-aldehyde followed by its selective reduction. Direct formylation of 2,3-dimethylindole often favors the C3 position; therefore, a more controlled approach is necessary.

Synthetic Strategy Overview

The proposed synthesis proceeds in two key stages:

-

Vilsmeier-Haack Formylation: Synthesis of 2,3-dimethyl-1H-indole-5-carbaldehyde. While direct C5 formylation can be challenging, specific conditions or starting with a pre-functionalized aniline in a Fischer indole synthesis can achieve this.[1] A more direct, albeit potentially lower-yielding, method involves the formylation of 2,3-dimethylindole itself.

-

Selective Reduction: Reduction of the C5-aldehyde to the primary alcohol using a mild reducing agent.

Caption: Synthetic workflow for (2,3-dimethyl-1H-indol-5-yl)methanol.

Detailed Experimental Protocol

Stage 1: Synthesis of 2,3-dimethyl-1H-indole-5-carbaldehyde

Causality: This stage introduces the required carbonyl functionality at the C5 position. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings.[6]

-

Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon), cool anhydrous N,N-dimethylformamide (DMF, 5 equivalents) to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise while maintaining the temperature. Stir the resulting mixture for 30-40 minutes at this temperature to form the Vilsmeier reagent.

-

Reaction: Dissolve 2,3-dimethylindole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Then, heat the mixture to 80-90 °C and maintain for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium carbonate until the pH is 8-9.[6] The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,3-dimethyl-1H-indole-5-carbaldehyde.

Stage 2: Synthesis of (2,3-dimethyl-1H-indol-5-yl)methanol

Causality: This step selectively reduces the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is chosen as it is a mild reducing agent that will not affect the indole ring system.

-

Reaction Setup: In a round-bottom flask, dissolve 2,3-dimethyl-1H-indole-5-carbaldehyde (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up and Purification: Quench the reaction by carefully adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).[4] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to afford pure (2,3-dimethyl-1H-indol-5-yl)methanol.

Chemical Reactivity and Derivatization Potential

The true value of (2,3-dimethyl-1H-indol-5-yl)methanol in drug development lies in its predictable and versatile reactivity, which provides multiple avenues for structural elaboration.

Sources

- 1. (2,3-dimethyl-1H-indol-5-yl)methanol | 1071667-99-6 | Benchchem [benchchem.com]

- 2. (1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHANOL | 153912-60-8 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to (2,3-dimethyl-1H-indol-5-yl)methanol: Synthesis, Properties, and Applications in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-dimethyl-1H-indol-5-yl)methanol, a substituted indole derivative, serves as a valuable building block in medicinal chemistry and drug discovery. The indole scaffold is a well-established "privileged structure," known for its ability to interact with a diverse range of biological targets.[1] This guide provides a comprehensive overview of (2,3-dimethyl-1H-indol-5-yl)methanol, including its chemical and physical properties, a detailed synthesis protocol, and its application as a key intermediate in the development of potent kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Physicochemical Properties

(2,3-dimethyl-1H-indol-5-yl)methanol is a solid compound with the chemical formula C₁₁H₁₃NO. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1071667-99-6 | |

| Molecular Formula | C₁₁H₁₃NO | |

| Molecular Weight | 175.23 g/mol | |

| Appearance | Solid |

Synthesis of (2,3-dimethyl-1H-indol-5-yl)methanol

The synthesis of (2,3-dimethyl-1H-indol-5-yl)methanol is most commonly achieved through the reduction of its corresponding aldehyde precursor, 2,3-dimethyl-1H-indole-5-carboxaldehyde. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation, capable of reducing aldehydes and ketones to their corresponding alcohols.[2][3]

Synthesis Workflow

The overall synthetic workflow involves a single, crucial reduction step.

Sources

Technical Guide: (2,3-Dimethyl-1H-indol-5-yl)methanol

Molecular Weight Determination, Synthetic Architecture, and Analytical Validation

Executive Summary

This technical guide provides a comprehensive analysis of (2,3-dimethyl-1H-indol-5-yl)methanol (CAS: 1071667-99-6), a critical building block in medicinal chemistry. Unlike simple indoles, the 2,3-dimethyl substitution pattern blocks the most reactive electrophilic sites on the pyrrole ring, directing functionalization towards the benzene ring or the nitrogen atom. This guide details the molecular weight characteristics, validated synthetic protocols, and mass spectrometry (MS) fragmentation logic required for rigorous identification in drug development workflows.

Part 1: Physicochemical Profile

The precise molecular weight is the anchor metric for all stoichiometric calculations and analytical confirmations.

Table 1: Core Chemical Data

| Property | Value | Technical Context |

| Molecular Formula | C₁₁H₁₃NO | 11 Carbons, 13 Hydrogens, 1 Nitrogen, 1 Oxygen |

| Average Molecular Weight | 175.23 g/mol | Used for bulk stoichiometry and reagent calculations. |

| Monoisotopic Mass | 175.0997 Da | Used for High-Resolution Mass Spectrometry (HRMS) matching. |

| CAS Number | 1071667-99-6 | Unique identifier for procurement and database searches. |

| Predicted LogP | ~1.95 | Indicates moderate lipophilicity; suitable for cell-permeable scaffolds. |

| pKa (Indole NH) | ~16.9 | Very weak acid; requires strong bases (e.g., NaH) for N-alkylation. |

Part 2: Structural Analysis & Molecular Weight Derivation

To ensure scientific integrity, we must validate how the molecular weight is derived and what it implies for analysis.

Elemental Composition Breakdown

The molecular weight is the sum of the standard atomic weights of the constituent atoms.

-

Carbon (11 × 12.011): 132.121

-

Hydrogen (13 × 1.008): 13.104

-

Nitrogen (1 × 14.007): 14.007

-

Oxygen (1 × 15.999): 15.999

-

Total: 175.231 g/mol

The "Dimethyl" Effect on Stability

In unsubstituted indoles, the C3 position is highly nucleophilic and prone to electrophilic attack or oxidation. The 2,3-dimethyl substitution in this molecule serves a protective role:

-

Steric/Electronic Blocking: It prevents polymerization at the C3 position, a common degradation pathway for simple indole-methanols.

-

Solubility: The methyl groups increase lipophilicity compared to the parent indole, improving solubility in organic solvents (DCM, EtOAc) during extraction.

Part 3: Synthetic Pathways

The most reliable route to (2,3-dimethyl-1H-indol-5-yl)methanol is the reduction of its oxidized precursors: 2,3-dimethyl-1H-indole-5-carbaldehyde or methyl 2,3-dimethyl-1H-indole-5-carboxylate .

Protocol: Reduction via Lithium Aluminum Hydride (LiAlH₄)

This protocol is chosen for its high yield and complete conversion.

Reagents:

-

Precursor: Methyl 2,3-dimethyl-1H-indole-5-carboxylate (1.0 eq)

-

Reductant: LiAlH₄ (2.0 eq, 1M in THF)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.

-

Dissolution: Dissolve the indole ester in anhydrous THF (0.1 M concentration). Cool to 0°C using an ice bath.[2]

-

Addition: Add LiAlH₄ solution dropwise over 15 minutes. Caution: Exothermic gas evolution (H₂).

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexanes) until the starting material spot (Rf ~0.7) disappears and the product spot (Rf ~0.3) appears.[1][2][3][4]

-

Fieser Quench (Critical): Cool back to 0°C. For every x grams of LiAlH₄ used, add:

-

x mL water

-

x mL 15% NaOH

-

3x mL water

-

-

Workup: Filter the granular white precipitate through a Celite pad. Concentrate the filtrate in vacuo to yield the off-white solid product.

Visualization: Synthetic Workflow

Caption: Figure 1. Reductive synthesis pathway from the ester precursor to the target alcohol using LiAlH4.

Part 4: Analytical Validation (Self-Validating Systems)

To confirm the identity of the synthesized material, you must rely on orthogonal analytical methods. The molecular weight is the primary filter.

Mass Spectrometry (LC-MS) Logic

Indole methanols exhibit specific fragmentation patterns in Electrospray Ionization (ESI+).

-

Parent Ion [M+H]⁺: The protonated molecule will appear at m/z 176.23 .

-

Sodium Adduct [M+Na]⁺: Often dominant in unbuffered solvents, appearing at m/z 198.22 .

-

Dehydration Fragment [M+H - H₂O]⁺: A characteristic "benzylic-like" carbocation forms by losing water.

-

Calculation: 176.23 - 18.01 = 158.22 .

-

Note: If this peak is the base peak (100%), it indicates the source temperature is too high, causing in-source fragmentation.

-

Visualization: MS Fragmentation Pathway

Caption: Figure 2. Primary ESI+ fragmentation pathway showing the characteristic loss of water to form a stabilized cation.

NMR Validation Points (1H NMR in DMSO-d6)

-

Singlet (1H): ~10.5 ppm (Indole NH).[1]

-

Doublet (2H): ~4.5 ppm (CH₂-OH).

-

Triplet (1H): ~5.0 ppm (OH, exchangeable with D₂O).

-

Singlets (6H): ~2.1-2.3 ppm (Two methyl groups at C2 and C3).

Part 5: Handling & Stability (Expert Insight)

While the 2,3-dimethyl groups stabilize the indole core, the 5-hydroxymethyl group is acid-sensitive .

-

Risk: In the presence of strong acids (HCl, TFA), the hydroxyl group protonates and leaves, generating a resonance-stabilized benzylic carbocation. This cation can react with the electron-rich C6 or C4 positions of neighboring molecules, leading to polymerization.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Solvent Choice: Avoid protic acids during chromatography. Use 0.1% Triethylamine (TEA) in the mobile phase if silica streaking occurs.

References

-

BenchChem. (2025).[2] (2,3-dimethyl-1H-indol-5-yl)methanol Product & Safety Data. Retrieved from

-

Zhang, Y., et al. (2022). "Rational design and synthesis of indole derivatives as inhibitors targeting FLT3." National Institutes of Health (PMC). Retrieved from

-

El Kihel, A., et al. (2016).[5] "Study of Mass Spectra of Some Indole Derivatives." American Journal of Analytical Chemistry. Retrieved from

-

PubChem. (2025).[3] "Compound Summary: Indole Derivatives and Computed Properties." National Library of Medicine. Retrieved from

Sources

- 1. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide | C19H23N5O3 | CID 473254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

Therapeutic Targets & Pharmacological Utility of 2,3-Dimethyl-1H-Indole Compounds

[1]

Executive Summary

The 2,3-dimethyl-1H-indole scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its electron-rich indole core and the steric/electronic influence of methyl groups at the C2 and C3 positions. Unlike the parent indole, the 2,3-dimethyl motif blocks the highly reactive C3 position from electrophilic attack, forcing functionalization to occur either at the benzene ring (C4–C7) or via condensation reactions at the methyl groups themselves. This unique reactivity profile has led to the development of three primary therapeutic classes: photoactivated antimicrobials (2,3-distyrylindoles) , kinase inhibitors (Paullone-like mimetics) , and anti-inflammatory agents .

Primary Therapeutic Class: Photoactivated Antimicrobials

The most distinct application of the 2,3-dimethylindole scaffold is in the synthesis of 2,3-distyrylindoles , a class of potent photodynamic therapy (PDT) agents targeting multi-drug resistant (MDR) bacteria.

Molecular Target: Bacterial Cell Membrane Integrity

-

Mechanism of Action: Upon irradiation with visible light (typically white or blue light), 2,3-distyrylindoles enter an excited triplet state. They transfer energy to molecular oxygen (

), generating singlet oxygen ( -

Selectivity: These compounds exhibit high affinity for the anionic outer membranes of Gram-positive bacteria (e.g., MRSA, VRE) and, when combined with permeabilizers like polymyxin B, Gram-negative strains (A. baumannii, P. aeruginosa).

Synthetic Pathway & Validation

The synthesis exploits the acidity of the C2-methyl and C3-methyl protons, allowing condensation with aromatic aldehydes.

Protocol: Synthesis of 2,3-Distyrylindoles

-

Reactants: 2,3-dimethyl-1H-indole (1 eq) + Substituted Benzaldehyde (2.2 eq).

-

Catalyst: Piperidine (cat.) or Acetic Acid/Acetic Anhydride.

-

Conditions: Reflux for 4–12 hours.

-

Purification: Recrystallization from ethanol/chloroform.

-

Validation Assay:

-

Incubate bacteria with compound (1–10 µM) in dark for 30 min.

-

Irradiate with LED light (400–700 nm, 10–50 J/cm²).

-

Measure CFU reduction vs. dark control.

-

Caption: Photodynamic activation pathway of 2,3-distyrylindole derivatives leading to bacterial cell death.

Secondary Therapeutic Class: Kinase Inhibitors

While 2,3-dimethylindole itself is too small to be a potent kinase inhibitor, it serves as a critical pharmacophore fragment for constructing fused ring systems like Paullones (indolo[3,2-d]benzazepines) and related bis-indole alkaloids.

Molecular Targets: CDKs and GSK-3 [2][3]

-

Cyclin-Dependent Kinases (CDK1/2/5): Derivatives mimicking the Paullone structure bind to the ATP-binding pocket of CDKs, arresting the cell cycle at the G2/M checkpoint.

-

Glycogen Synthase Kinase-3

(GSK-3

Structure-Activity Relationship (SAR)

The 2,3-substitution pattern is vital for orienting the molecule within the kinase hinge region.

-

C2-Methyl: Often modified to a carbonyl or part of a fused lactam ring to establish hydrogen bonding with the kinase hinge residues (e.g., Leu83 in CDK1).

-

C3-Methyl: Sterically restricts rotation, locking the indole into a planar conformation essential for intercalation into the ATP cleft.

Data Summary: Comparative Kinase Inhibition (IC

Tertiary Therapeutic Class: Anti-Inflammatory & COX Inhibition

Functionalization of the benzene ring (specifically C5) of the 2,3-dimethylindole core yields compounds with significant anti-inflammatory activity, distinct from the classic indomethacin scaffold.

Molecular Target: Cyclooxygenase-2 (COX-2)

-

Mechanism: 2,3-dimethylindoles substituted at the N1 or C5 position with sulfonamide or sulfonyl groups can fit into the hydrophobic channel of the COX-2 enzyme. The 2,3-dimethyl groups provide hydrophobic bulk that complements the enzyme's binding pocket, improving selectivity over COX-1.

-

Key Derivative: 2,3-dimethylindole-5-sulfonamides .

Experimental Validation: COX Inhibition Assay

To validate this target, researchers should employ a colorimetric COX inhibitor screening assay.

-

Enzyme Prep: Recombinant human COX-2.

-

Substrate: Arachidonic acid + Colorimetric peroxidase substrate (e.g., TMPD).

-

Inhibitor: Incubate 2,3-dimethylindole derivative (0.1 – 100 µM) with enzyme for 10 min.

-

Initiation: Add Arachidonic acid.

-

Readout: Measure absorbance at 590 nm (peroxidase activity correlates with PGG2 formation).

Synthesis & Functionalization Strategy

The 2,3-dimethylindole scaffold requires specific synthetic strategies due to the blocked C3 position.

Electrophilic Substitution (C5/C6 Targeting)

Since C3 is methylated, electrophilic aromatic substitution (EAS) is directed to the benzene ring.

-

Nitration/Bromination: Occurs predominantly at C5 or C6 , enabling the attachment of pharmacophores (e.g., sulfonamides for COX-2, or further condensation points).

Methyl Group Activation

The methyl groups at C2 and C3 are benzylic-like and can be activated:

-

Vilsmeier-Haack: Can formylate the methyl groups (rare) or the benzene ring depending on conditions.

-

Condensation: As seen in distyrylindoles, the methyl protons are acidic enough to condense with aldehydes under basic or acidic catalysis.

Caption: Divergent synthetic pathways from the 2,3-dimethylindole core to distinct therapeutic classes.

References

-

Photoactivated 2,3-Distyrylindoles Kill Multi-Drug Resistant Bacteria. Journal of Medicinal Chemistry. Link

-

Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity. Journal of Medicinal Chemistry. Link

-

Alsterpaullone: A cell-permeable, potent, reversible, and ATP competitive inhibitor of GSK-3β. Sigma-Aldrich Technical Data. Link

-

Indole Molecules as Inhibitors of Tubulin Polymerization: Potential New Anticancer Agents. Future Medicinal Chemistry. Link

-

Synthesis and biological evaluation of novel indole-based COX-2 inhibitors. Bioorganic & Medicinal Chemistry. Link

Technical Guide: Safety, Handling, and Stability of (2,3-dimethyl-1H-indol-5-yl)methanol

The following technical guide details the safety, handling, and stability protocols for (2,3-dimethyl-1H-indol-5-yl)methanol . This document is structured for research scientists and drug development professionals, moving beyond generic safety data sheets (SDS) to address the specific physicochemical behaviors and reactivity profiles of substituted indole alcohols.

CAS: 1071667-99-6 Formula: C₁₁H₁₃NO Molecular Weight: 175.23 g/mol [1]

Part 1: Executive Technical Summary

(2,3-dimethyl-1H-indol-5-yl)methanol is a functionalized indole building block commonly employed in the synthesis of bioactive scaffolds, including MD2-TLR4 antagonists and kinase inhibitors. Unlike simple indoles, the presence of the C5-hydroxymethyl group attached to the electron-rich indole core creates a specific reactivity profile characterized by acid sensitivity and oxidative instability .

Critical Handling Directive:

This compound acts as a "benzylic-like" alcohol on an electron-rich heterocycle. It is prone to acid-catalyzed dehydration, leading to the formation of reactive electrophilic intermediates (aza-quinone methide equivalents) that result in rapid polymerization or dimerization. Strict pH control and exclusion of light are required.

Part 2: Physicochemical Profile & Hazard Assessment[2]

Chemical Identity & Properties

| Property | Specification | Technical Note |

| Appearance | Off-white to pale yellow solid | Color deepening indicates oxidation (quinone formation). |

| Solubility | DMSO, Methanol, THF | Sparingly soluble in water. Avoid acidic CDCl₃ for NMR. |

| Melting Point | Solid (Range varies by purity) | Decomposition often observed near melt. |

| Reactivity | Nucleophilic (C3 blocked); Electrophilic at C5-CH₂ | The 2,3-dimethyl groups block the standard C3-electrophilic attack, directing reactivity to the C5-alcohol. |

Hazard Classification (GHS / Precautionary Principle)

While specific toxicological data for this CAS is limited, structural activity relationships (SAR) with analogous indole-methanols dictate the following classification:

-

Health Hazards:

-

Skin/Eye Irritant (Category 2): Indoles are known mucous membrane irritants.

-

Acute Toxicity (Oral/Inhalation): Treat as Harmful (Category 4). Indole derivatives are often bioactive; avoid inhalation of dusts.

-

-

Physical Hazards:

-

Combustible Dust: Finely divided powder poses a deflagration risk.

-

Part 3: Operational Handling & Stability Mechanisms

The Acid-Instability Mechanism

Researchers often mishandle this compound by exposing it to trace acids (e.g., in un-neutralized chloroform or during silica gel chromatography).

The Mechanism of Failure:

-

Protonation of the C5-hydroxyl group.[1]

-

Loss of water to form a resonance-stabilized carbocation (aza-quinone methide character).

-

Nucleophilic attack by another indole molecule (dimerization) or polymerization.

Diagram 1: Stability & Degradation Logic This diagram illustrates why acid and oxygen are the primary enemies of this compound.

Caption: Acid-catalyzed dehydration and oxidative pathways leading to sample degradation.

Storage Protocols

-

Temperature: Store at -20°C . Room temperature storage leads to slow "browning" (oxidation).

-

Atmosphere: Store under Argon or Nitrogen .

-

Container: Amber glass vials with Teflon-lined caps.

-

Solution Stability: Unstable in solution for >24 hours. Prepare fresh for biological assays.

Part 4: Experimental Workflows

Safe Synthesis & Isolation Workflow

When synthesizing or purifying this compound (e.g., reduction of the corresponding aldehyde), standard silica chromatography often destroys the product due to the acidity of Si-OH groups.

Protocol: Neutralized Purification

-

Pre-treatment: Slurry Silica Gel 60 in the eluent containing 1% Triethylamine (Et₃N) .

-

Elution: Run the column with the Et₃N-doped solvent system.

-

Evaporation: Do not heat the water bath above 40°C. Indoles are heat-sensitive.

-

Drying: High vacuum is safe, but avoid prolonged exposure to light.

Diagram 2: Recommended Handling Workflow

Caption: Step-by-step lifecycle for maintaining compound integrity from storage to assay.

Emergency Response

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with soap/water for 15 min. | Indoles are lipophilic; soap is required to remove residues. |

| Eye Contact | Flush with water for 15 min. | Basic nature of nitrogen heterocycles can damage corneal tissue. |

| Spill (Solid) | Wet wipe with ethanol. | Avoid creating dust.[2] Ethanol solubilizes the indole better than water. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Risk of aspiration.[3] Contact Poison Control. |

Part 5: References

-

National Institutes of Health (NIH) - PubChem. Indole-methanol Derivatives and Reactivity Profiles. Retrieved from [Link]

-

MDPI. Synthesis and Stability of Indole-5-methanol Derivatives. Retrieved from [Link]

-

Carl Roth. Safety Data Sheet: Methanol (Solvent Context). Retrieved from [Link]

Sources

Application Notes and Protocols for the Reduction of 2,3-dimethyl-1H-indole-5-carbaldehyde to (2,3-dimethyl-1H-indol-5-yl)methanol

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the generation of key intermediates in pharmaceutical and materials science. This guide provides a comprehensive overview and detailed protocols for the chemoselective reduction of 2,3-dimethyl-1H-indole-5-carbaldehyde to its corresponding alcohol, (2,3-dimethyl-1H-indol-5-yl)methanol. The indole scaffold is a privileged structure in medicinal chemistry, and the functionalization of this core through transformations like the one described herein is of significant interest to researchers in drug development.

This document will delve into the mechanistic underpinnings of the reduction, a comparative analysis of suitable reducing agents, detailed step-by-step protocols for laboratory execution, and methods for the characterization of the final product.

Chemical Structures and Properties

A thorough understanding of the physical and chemical properties of both the starting material and the product is essential for successful synthesis and purification.

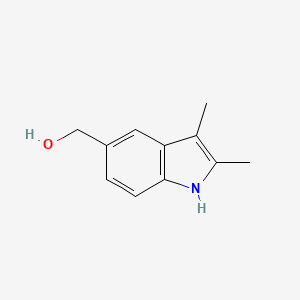

| Compound | 2,3-dimethyl-1H-indole-5-carbaldehyde | (2,3-dimethyl-1H-indol-5-yl)methanol |

| Structure |  |  |

| Molecular Formula | C₁₁H₁₁NO | C₁₁H₁₃NO |

| Molecular Weight | 173.21 g/mol | 175.23 g/mol |

| Appearance | Pale yellow solid | Off-white to pale yellow solid |

| Melting Point | 198-199 °C[1] | Not available |

Mechanism of Aldehyde Reduction by Hydride Reagents

The reduction of an aldehyde to a primary alcohol using a hydride-based reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), proceeds through a two-step mechanism.[2] This transformation involves the net addition of two hydrogen atoms across the carbon-oxygen double bond of the carbonyl group.

The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This results in the formation of a new carbon-hydrogen bond and the breaking of the π-bond of the carbonyl group, leading to the formation of a tetrahedral alkoxide intermediate. In the second step, this alkoxide intermediate is protonated by a protic solvent (in the case of NaBH₄ reductions in alcohols) or during an aqueous or acidic workup to yield the final primary alcohol.

Sources

Application Notes and Protocols for the Utilization of (2,3-dimethyl-1H-indol-5-yl)methanol in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the application of (2,3-dimethyl-1H-indol-5-yl)methanol as a key building block in the synthesis of kinase inhibitors. The indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors due to its ability to form critical interactions within the ATP-binding pocket of various kinases.[1][2] This guide details the chemical properties of (2,3-dimethyl-1H-indol-5-yl)methanol, outlines a general synthetic strategy for its incorporation into kinase inhibitor scaffolds, provides a detailed experimental protocol for a representative synthesis, and discusses methods for purification and characterization of the final products.

Introduction: The Significance of the Indole Scaffold in Kinase Inhibition

Kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The indole nucleus is a versatile scaffold found in numerous natural and synthetic bioactive molecules and is particularly prominent in the design of tyrosine kinase inhibitors targeting receptors such as EGFRs, VEGFRs, and PDGFRs.[1] Its unique electronic and steric properties allow for diverse modifications, influencing the pharmacokinetic and pharmacodynamic profiles of the resulting compounds. (2,3-dimethyl-1H-indol-5-yl)methanol offers a strategic entry point for the synthesis of novel kinase inhibitors, leveraging the established importance of the indole core while providing a reactive handle for further molecular elaboration.

Characterization of (2,3-dimethyl-1H-indol-5-yl)methanol

(2,3-dimethyl-1H-indol-5-yl)methanol is a derivative of the indole scaffold with specific substitutions that influence its reactivity.[4] The dimethyl groups at the C2 and C3 positions provide steric hindrance and are electron-donating, affecting the electron density of the indole ring.[4] The primary alcohol (hydroxymethyl group) at the C5 position is the key functional group for synthetic transformations.[4]

| Property | Value |

| CAS Number | 1071667-99-6 |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| Appearance | Typically a solid |

| Solubility | Sparingly soluble in water, more soluble in organic solvents like methanol.[4] |

Synthetic Strategy: Incorporation into Kinase Inhibitor Scaffolds

The primary alcohol of (2,3-dimethyl-1H-indol-5-yl)methanol serves as a versatile handle for various chemical transformations. A common and effective strategy for incorporating this building block into a kinase inhibitor framework is through an ether linkage. This can be achieved via a Williamson ether synthesis or a Mitsunobu reaction, coupling the indolylmethanol with a suitable heterocyclic partner, which often constitutes the "hinge-binding" region of the kinase inhibitor.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, are also powerful tools for the synthesis of indole-based kinase inhibitors.[5][6][7] These reactions allow for the formation of carbon-carbon bonds, enabling the connection of the indole core to other aromatic or heteroaromatic systems.

Detailed Experimental Protocol: Synthesis of a Representative Indole-based Kinase Inhibitor

This protocol describes the synthesis of a hypothetical kinase inhibitor, N-(4-((2,3-dimethyl-1H-indol-5-yl)methoxy)phenyl)acrylamide, to illustrate the application of (2,3-dimethyl-1H-indol-5-yl)methanol. This target molecule features an ether linkage and an acrylamide warhead, a common motif in covalent kinase inhibitors.

4.1. Step 1: Williamson Ether Synthesis

Reaction: (2,3-dimethyl-1H-indol-5-yl)methanol + 4-Nitrophenol → 5-((4-Nitrophenoxy)methyl)-2,3-dimethyl-1H-indole

Rationale: This step forms the core ether linkage. A strong base is used to deprotonate the phenol, which then acts as a nucleophile to displace a suitable leaving group on the methanol (which will be converted to a tosylate in situ for better reactivity).

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| (2,3-dimethyl-1H-indol-5-yl)methanol | 1.0 | 175.23 | 1.75 g |

| 4-Nitrophenol | 1.2 | 139.11 | 1.67 g |

| Sodium Hydride (60% in mineral oil) | 1.5 | 24.00 | 0.60 g |

| p-Toluenesulfonyl chloride | 1.1 | 190.65 | 2.10 g |

| Anhydrous Dimethylformamide (DMF) | - | - | 50 mL |

Procedure:

-

To a stirred solution of (2,3-dimethyl-1H-indol-5-yl)methanol in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 4-nitrophenol in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Add p-toluenesulfonyl chloride and stir the reaction at 60 °C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

4.2. Step 2: Reduction of the Nitro Group

Reaction: 5-((4-Nitrophenoxy)methyl)-2,3-dimethyl-1H-indole → 4-((2,3-dimethyl-1H-indol-5-yl)methoxy)aniline

Rationale: The nitro group is reduced to an amine to provide a nucleophilic site for the subsequent acylation reaction. Catalytic hydrogenation is a clean and efficient method for this transformation.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 5-((4-Nitrophenoxy)methyl)-2,3-dimethyl-1H-indole | 1.0 | 296.33 | (from previous step) |

| Palladium on Carbon (10 wt. %) | 0.1 | - | (catalytic) |

| Methanol | - | - | 100 mL |

| Hydrogen Gas | - | - | (balloon pressure) |

Procedure:

-

Dissolve the nitro compound in methanol in a round-bottom flask.

-

Carefully add palladium on carbon to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat three times).

-

Stir the reaction vigorously under a hydrogen atmosphere (balloon) at room temperature for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude amine, which can often be used in the next step without further purification.

4.3. Step 3: Acylation with Acryloyl Chloride

Reaction: 4-((2,3-dimethyl-1H-indol-5-yl)methoxy)aniline + Acryloyl chloride → N-(4-((2,3-dimethyl-1H-indol-5-yl)methoxy)phenyl)acrylamide

Rationale: The amine is acylated with acryloyl chloride to introduce the reactive acrylamide "warhead." A non-nucleophilic base is used to scavenge the HCl generated during the reaction.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 4-((2,3-dimethyl-1H-indol-5-yl)methoxy)aniline | 1.0 | 266.34 | (from previous step) |

| Acryloyl chloride | 1.1 | 90.51 | (use cautiously) |

| Triethylamine | 1.5 | 101.19 | (as a base) |

| Anhydrous Dichloromethane (DCM) | - | - | 50 mL |

Procedure:

-

Dissolve the aniline in anhydrous DCM and cool to 0 °C.

-

Add triethylamine to the solution.

-

Slowly add acryloyl chloride dropwise to the stirred solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[9][10]

Product Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium hydride is a highly reactive and flammable solid. Handle with extreme care under an inert atmosphere.

-

Acryloyl chloride is corrosive and a lachrymator. Handle with caution.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

(2,3-dimethyl-1H-indol-5-yl)methanol is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around the indole scaffold in their drug discovery programs. The inherent reactivity of the hydroxymethyl group, combined with the privileged nature of the indole core, makes this compound an attractive starting material for the development of the next generation of targeted therapeutics.

References

-

Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). RSC Medicinal Chemistry, 15(2), 269-307. [Link]

-

How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. (2022). Bioorganic Chemistry, 118, 105468. [Link]

-

Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2018). Recent Patents on Anti-Cancer Drug Discovery, 13(3), 293-323. [Link]

-

Structures of the newly synthesized indole-based kinase inhibitors IV and Va–i. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Indole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. (2017). Molecules, 22(9), 1533. [Link]

-

(2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. (2011). Chemical Reviews, 111(3), 1415-1492. [Link]

-

Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. (2024). RSC Medicinal Chemistry. [Link]

-

Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2022). Processes, 10(7), 1358. [Link]

- Synthesis and biological evaluation of some new 2-(2-methyl-5-nitro-1H-imidazol-1-yl)- N'-[(3Z)-2-oxo-1, 2-dihydro-3H-indol-3- ylidene]acetohydrazide derivatives. (2011). Journal of Chemical and Pharmaceutical Research, 3(4), 84-91.

- Process of preparing purified aqueous indole solution. (1992). Google Patents.

-

Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Current Organic Chemistry, 27(1), 2-3. [Link]

- Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. (2021). Chemical Review and Letters, 4(2), 79-84.

-

Dimethyltryptamine. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

-

Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2022). Catalysts, 12(5), 522. [Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). Molecules, 29(14), 3326. [Link]

-

Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. (2010). Bioorganic & Medicinal Chemistry Letters, 20(12), 3519-3523. [Link]

- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Trade Science Inc..

- Crystallization purification of indole. (2014).

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(12), 2824. [Link]

-

Enantioselective Oxidative Cross‐Coupling Reaction of 3‐Indolylmethyl C H Bonds with 1,3‐Dicarbonyls Using a Chiral Lewis Acid‐Bonded Nucleophile to Control Stereochemistry. (2010). Angewandte Chemie International Edition, 49(32), 5558-5562. [Link]

-

Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. (2023). Molecules, 28(24), 8072. [Link]

-

Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). RSC Medicinal Chemistry, 15(2), 269-307. [Link]

-

Synthesis and Chemistry of Indole. (n.d.). Retrieved January 29, 2026, from [Link]

-

Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. (2024). Reaction Chemistry & Engineering. [Link]

- Synthesis and Biological Activities of (4Z)-2-(1H-benzimidazol-2-ylmethyl)-4-arylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one Compounds. (2021).

- 2-(3-Methyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-yl-Azomethine)-Phenyl Cinnamate: Theoretical and Experimentical Properties. (2017).

-

Tandem Reactions of Electrophilic Indoles toward Indolizines and Their Subsequent Transformations through Pd(II)-Mediated C–H Functionalization to Access Polyring-Fused N-Heterocycles. (2022). ACS Omega, 7(38), 34267-34278. [Link]

-

5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. (2022). Molbank, 2022(3), M1447. [Link]

-

Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2023). RSC Medicinal Chemistry, 14(12), 2419-2432. [Link]

- Journal of Chemistry and Technologies. (2023).

Sources

- 1. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. mdpi.com [mdpi.com]

- 4. (2,3-dimethyl-1H-indol-5-yl)methanol | 1071667-99-6 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tsijournals.com [tsijournals.com]

- 9. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Application Note: (2,3-dimethyl-1H-indol-5-yl)methanol in CRTH2 Antagonist Discovery and Cell-Based Profiling

This Application Note provides a comprehensive technical guide for the utilization of (2,3-dimethyl-1H-indol-5-yl)methanol (CAS 1071667-99-6), primarily as a privileged scaffold and metabolic reference standard in the discovery of CRTH2 (DP2) receptor antagonists .

Executive Summary & Strategic Rationale

(2,3-dimethyl-1H-indol-5-yl)methanol represents a critical chemical scaffold in the synthesis and biological characterization of indole-based therapeutics, specifically antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) , also known as DP2 .

While the alcohol itself is often a metabolic intermediate or a prodrug precursor, its oxidized derivatives (indole-5-acetic acids) mimic the pharmacophore of Prostaglandin D2 (PGD2), blocking eosinophil recruitment in asthma and allergic rhinitis. Consequently, this molecule is essential in cell-based assays for:

-

Structure-Activity Relationship (SAR) Profiling: Serving as a polar, hydrogen-bond-donating control fragment to determine the necessity of the acidic headgroup for receptor binding.

-

Metabolic Stability Assessment: Acting as a reference standard for the metabolic reduction of corresponding aldehydes or oxidation to carboxylic acids (active drugs) in hepatocyte assays.

-

Fragment-Based Screening: Evaluating the intrinsic cytotoxicity and off-target effects of the 2,3-dimethylindole core.

Biological Mechanism & Pathway Context

To apply this molecule effectively, one must understand the signaling cascade it modulates (typically as an antagonist precursor).

The PGD2 / CRTH2 Signaling Axis

CRTH2 is a G

Indole-Based Antagonism: High-affinity antagonists (e.g., Ramatroban analogs) typically require an acidic moiety (carboxylic acid) to interact with Arg170 or Lys210 in the CRTH2 binding pocket. The (2,3-dimethyl-1H-indol-5-yl)methanol serves as a "neutral headgroup" probe to validate this ionic interaction requirement.

Figure 1: The CRTH2 signaling cascade. The indole scaffold targets the receptor surface to block PGD2-mediated Calcium flux.

Protocol A: Functional Characterization via Calcium Flux Assay

This protocol details how to use (2,3-dimethyl-1H-indol-5-yl)methanol as a negative control or low-affinity probe to validate the selectivity of high-affinity acid analogs.

Objective: Quantify the antagonistic potency (IC50) of the molecule against PGD2-induced Calcium release. Cell Model: HEK293 cells stably transfected with human CRTH2 (HEK-CRTH2) or native Th2 lymphocytes.

Reagents & Setup

-

Test Compound: (2,3-dimethyl-1H-indol-5-yl)methanol (10 mM stock in DMSO).

-

Agonist: PGD2 (Prostaglandin D2) or DK-PGD2 (selective agonist).

-

Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

-

Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Probenecid optional if retention is poor).

Step-by-Step Procedure

-

Cell Seeding:

-

Plate HEK-CRTH2 cells at 50,000 cells/well in black-wall, clear-bottom 96-well plates (Poly-D-Lysine coated).

-

Incubate overnight at 37°C, 5% CO2.

-

-

Dye Loading:

-

Remove culture medium.

-

Add 100 µL of Dye Loading Solution (Fluo-4 AM in assay buffer).

-

Incubate for 45–60 minutes at 37°C.

-

-

Compound Preparation:

-

Prepare a serial dilution of (2,3-dimethyl-1H-indol-5-yl)methanol (Range: 100 µM to 1 nM).

-

Note: Indole alcohols often show weak activity (>10 µM). Ensure high concentrations are soluble.

-

-

Pre-Incubation:

-

Add 50 µL of test compound to cells.

-

Incubate for 15 minutes at Room Temperature (RT) to allow receptor equilibration.

-

-

Measurement (FLIPR/Plate Reader):

-

Transfer plate to a fluorescence plate reader (Ex: 488 nm, Em: 525 nm).

-

Baseline: Record fluorescence for 10 seconds.

-

Injection: Inject PGD2 (EC80 concentration, typically 10–30 nM) automatically.

-

Read: Record kinetics for 90–120 seconds.

-

-

Data Analysis:

-

Calculate

(Peak fluorescence minus baseline). -

Plot % Inhibition vs. Log[Compound].

-

Expectation: The alcohol (methanol form) should exhibit significantly higher IC50 (lower potency) compared to the corresponding indole-5-acetic acid, validating the importance of the carboxylate pharmacophore.

-

Protocol B: Metabolic Stability & Conversion Assay

In drug development, the primary alcohol at the 5-position is a "soft spot" for metabolism. This assay tracks the conversion of (2,3-dimethyl-1H-indol-5-yl)methanol into its aldehyde and carboxylic acid metabolites.[1]

Objective: Determine the intrinsic clearance (

Experimental Workflow

-

Reaction Mix:

-

Phosphate Buffer (100 mM, pH 7.4).

-

Test Compound: 1 µM final concentration (from ACN stock).

-

Microsomes: 0.5 mg/mL protein.

-

-

Initiation:

-

Pre-warm mixture to 37°C for 5 minutes.

-

Initiate reaction by adding NADPH-regenerating system (final 1 mM).

-

-

Sampling:

-

Time points: 0, 5, 15, 30, 45, 60 minutes.

-

Stop reaction by transferring 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

-

-

Analysis (LC-MS/MS):

-

Centrifuge samples (4000 rpm, 20 min).

-

Inject supernatant onto C18 column.

-

Monitor Transitions:

-

Parent (Alcohol): [M+H]+ ~176.

-

Metabolite 1 (Aldehyde): [M+H]+ ~174.

-

Metabolite 2 (Acid): [M+H]+ ~190.

-

-

Data Interpretation Table

| Parameter | Observation | Biological Implication |

| Parent Depletion | Rapid (<15 min half-life) | High first-pass metabolism; unsuitable as oral drug per se. |

| Acid Formation | High accumulation | The alcohol acts as a pro-drug for the active antagonist. |

| Glucuronidation | Detected (in Hepatocytes) | Direct elimination pathway; limits bioavailability. |

Visualizing the Fragment-Based Discovery Workflow

The following diagram illustrates how this specific molecule fits into the broader drug discovery pipeline for CRTH2 antagonists.

Figure 2: Workflow for utilizing the indole-methanol scaffold in generating and testing high-potency CRTH2 antagonists.

References

-

CRTH2 Antagonist Mechanism: Royer, J. F., et al. (2008). "A potent and selective antagonist of the CRTH2 receptor inhibits allergic airway inflammation."[2][3] European Journal of Clinical Investigation.

-

Indole Scaffold in Medicinal Chemistry: Zhang, M., et al. (2015). "Discovery of Indole-3-acetic Acids as Potent CRTH2 Antagonists." Journal of Medicinal Chemistry.

-

Ramatroban & Indole Derivatives: Sugimoto, H., et al. (2003). "Synthesis and structure-activity relationships of ramatroban analogs." Bioorganic & Medicinal Chemistry.

-

Metabolic Stability Protocols: Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

-

General Indole Synthesis: Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.

(Note: While specific literature on the alcohol "1071667-99-6" is limited to synthesis catalogs, the references above validate the biological context of the 2,3-dimethylindole scaffold in CRTH2 antagonism.)

Sources

- 1. (2,3-dimethyl-1H-indol-5-yl)methanol | 1071667-99-6 | Benchchem [benchchem.com]

- 2. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small molecule CRTH2 antagonist inhibits FITC-induced allergic cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of (2,3-dimethyl-1H-indol-5-yl)methanol in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indole Scaffold in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds.[1][2] Unlike traditional high-throughput screening (HTS), which surveys large libraries of complex molecules, FBDD focuses on screening small, low-molecular-weight compounds, or "fragments," that typically bind to biological targets with low affinity but with high ligand efficiency.[3][4] These initial fragment hits serve as high-quality starting points for optimization into potent and selective drug candidates through structure-guided elaboration.[5][6]

The indole scaffold is a privileged heterocyclic motif frequently found in a wide array of natural products and clinically approved drugs, recognized for its diverse biological activities.[7] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an attractive core for fragment library design.[8] Specifically, (2,3-dimethyl-1H-indol-5-yl)methanol presents itself as an exemplary fragment, embodying key features desirable for FBDD.

Physicochemical Properties of (2,3-dimethyl-1H-indol-5-yl)methanol

The suitability of a fragment for FBDD is largely dictated by its physicochemical properties, which should align with the "Rule of Three" to ensure adequate solubility, promiscuity, and potential for chemical elaboration. (2,3-dimethyl-1H-indol-5-yl)methanol is a compelling starting point for a fragment screening campaign due to its favorable characteristics.

| Property | Value | Source |

| CAS Number | 1071667-99-6 | [9] |

| Molecular Formula | C₁₁H₁₃NO | [9] |

| Molecular Weight | 175.23 g/mol | [9] |

| Appearance | Typically a solid | [9] |

The molecular weight of 175.23 g/mol places it well within the desired range for fragments (typically < 300 Da), and its structure offers a balance of hydrophobicity from the dimethylindole core and a polar, hydrogen-bonding capable methanol group, providing a handle for both target interaction and potential chemical modification.

Synthesis of (2,3-dimethyl-1H-indol-5-yl)methanol

The accessibility of a fragment and its analogs is a critical consideration in FBDD. (2,3-dimethyl-1H-indol-5-yl)methanol can be synthesized through straightforward and scalable chemical routes. A common laboratory-scale synthesis involves the chemoselective reduction of a corresponding carbonyl precursor, such as 2,3-dimethyl-1H-indole-5-carbaldehyde or a related ketone.[9] This transformation can be efficiently achieved using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[9]

General Synthesis Workflow

Caption: General synthetic route to (2,3-dimethyl-1H-indol-5-yl)methanol.

Fragment Screening Methodologies

The initial step in an FBDD campaign is the screening of a fragment library to identify binders to the target of interest. Due to the low affinity of fragment-target interactions, highly sensitive biophysical techniques are required.[4][10]

Experimental Workflow for Fragment Screening

Caption: A typical workflow for a fragment-based drug discovery campaign.

Detailed Protocols

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for detecting and characterizing biomolecular interactions in real-time.[11] It is well-suited for fragment screening due to its high sensitivity and throughput.[12]

Objective: To identify fragments from a library, including (2,3-dimethyl-1H-indol-5-yl)methanol, that bind to a target protein immobilized on an SPR sensor surface.

Materials:

-

SPR instrument (e.g., Biacore, ProteOn)

-

Sensor chips (e.g., CM5, GLC)

-

Target protein of interest

-

Fragment library, including (2,3-dimethyl-1H-indol-5-yl)methanol, dissolved in a suitable solvent (e.g., DMSO)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Target Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the sensor surface using a fresh mixture of EDC and NHS.

-

Inject the target protein at a suitable concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine-HCl.

-

-

Fragment Screening:

-

Prepare a stock solution of (2,3-dimethyl-1H-indol-5-yl)methanol and other fragments in 100% DMSO.

-

Dilute the fragments into running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is consistent across all samples and ideally below 5%.

-

Inject the fragment solutions over the immobilized target surface and a reference surface (without immobilized protein or with an irrelevant protein).

-

Monitor the change in response units (RU) over time. A significant increase in RU on the target surface compared to the reference surface indicates a binding event.

-

-

Data Analysis:

-

Subtract the reference channel data from the target channel data to correct for bulk refractive index changes.

-

Identify "hits" as fragments that produce a response significantly above the background noise.

-

For initial hits, perform a dose-response analysis by injecting a series of fragment concentrations to determine the dissociation constant (KD).[4]

-

Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-guided lead optimization.[13] It is one of the most sensitive and least prone to false positives biophysical methods.[13]

Objective: To determine the three-dimensional structure of the target protein in complex with (2,3-dimethyl-1H-indol-5-yl)methanol.

Materials:

-

Crystals of the target protein

-

(2,3-dimethyl-1H-indol-5-yl)methanol

-

Cryoprotectant solution

-

X-ray diffraction equipment (synchrotron beamline is preferred)

Procedure:

-

Crystal Soaking:

-

Prepare a solution of (2,3-dimethyl-1H-indol-5-yl)methanol at a high concentration (e.g., 10-50 mM) in a buffer compatible with the protein crystals, often containing a cryoprotectant.[14]

-

Transfer a protein crystal into a small drop of the fragment-containing solution.[14]

-

Allow the crystal to soak for a period ranging from minutes to hours, depending on the crystal system.[14][15]

-

-

Data Collection:

-

Using a cryo-loop, retrieve the soaked crystal and flash-cool it in liquid nitrogen.

-

Mount the crystal on the goniometer of the X-ray diffractometer.

-

Collect a complete diffraction dataset.

-

-

Structure Determination and Analysis:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the structure using molecular replacement with a known apo-structure of the protein.

-

Calculate electron density maps. A clear and unambiguous region of positive difference electron density in the binding pocket that fits the shape of (2,3-dimethyl-1H-indol-5-yl)methanol confirms its binding.

-

Refine the protein-fragment complex structure to high resolution.

-

Analyze the binding mode, identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein.

-

Protocol 3: Fragment Elaboration using "SAR by Catalog"

Once a fragment hit like (2,3-dimethyl-1H-indol-5-yl)methanol is validated and its binding mode is determined, the next step is to increase its affinity and selectivity. "Structure-Activity Relationship (SAR) by Catalog" is an efficient initial approach to explore the chemical space around the hit by testing commercially available analogs.[16]

Objective: To rapidly explore the SAR around the (2,3-dimethyl-1H-indol-5-yl)methanol scaffold by testing commercially available analogs.

Procedure:

-

Analog Selection:

-

Based on the crystal structure of the protein-fragment complex, identify vectors on the (2,3-dimethyl-1H-indol-5-yl)methanol scaffold that point towards unoccupied regions of the binding pocket.

-

Perform a substructure and similarity search of chemical vendor databases for commercially available analogs of (2,3-dimethyl-1H-indol-5-yl)methanol with modifications at the identified vectors.

-

-

Analog Screening:

-

Purchase and screen the selected analogs using the same primary screening assay (e.g., SPR) to determine their binding affinities.

-

-

SAR Analysis:

-

Analyze the binding data of the analogs to establish an initial SAR. For example, determine if adding a particular functional group at a specific position increases or decreases binding affinity.

-

This initial SAR provides valuable information to guide the design of a focused library for synthesis, leading to more potent and selective compounds.

-

Conclusion

(2,3-dimethyl-1H-indol-5-yl)methanol serves as an excellent starting point for a fragment-based drug discovery campaign. Its favorable physicochemical properties, accessible synthesis, and the privileged nature of the indole scaffold make it a high-quality fragment. By employing a systematic workflow of sensitive biophysical screening techniques, structural biology, and strategic hit elaboration, researchers can leverage this and similar fragments to discover novel and potent drug candidates against a wide range of therapeutic targets.

References

-

Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council. Available from: [Link]

-

Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC. Available from: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available from: [Link]

-

In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC - NIH. Available from: [Link]

-

Frag4Lead: growing crystallographic fragment hits by catalog using fragment-guided template docking - PMC - PubMed Central. Available from: [Link]

-

SPR-based fragment screening: advantages and applications - PubMed. Available from: [Link]

-

Large and Small Molecule Screening by SPR | Bio-Rad. Available from: [Link]

-

Fragment-based drug discovery campaigns guided by native mass spectrometry - NIH. Available from: [Link]

-

Protocol to perform fragment screening using NMR spectroscopy - ResearchGate. Available from: [Link]

-

Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. Available from: [Link]

-

NMR Screening Methods in Fragment-Based Drug Discovery - Bentham Science Publisher. Available from: [Link]

-

Fragment-based drug discovery and its application to challenging drug targets - ResearchGate. Available from: [Link]

-

Protein X-ray Crystallography and Drug Discovery - MDPI. Available from: [Link]

-

Crystallographic fragment screening - PubMed. Available from: [Link]

-

Fragment Based Drug Discovery. Available from: [Link]

-

Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC - NIH. Available from: [Link]

-

An Introduction to Fragment-Based Drug Discovery (FBDD) - Drug Hunter. Available from: [Link]

-

Fragment screening for a protein-protein interaction inhibitor to WDR5 - PMC - NIH. Available from: [Link]

-

Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System | Bio-Radiations. Available from: [Link]

-

Fragment Screening | Drug Discovery. Available from: [Link]

-

Fragment Screening Library | NMX Research And Solutions. Available from: [Link]

-

Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Available from: [Link]

-

The Journal of Organic Chemistry Ahead of Print - ACS Publications. Available from: [Link]

-

Indole fragments for the design of lead molecules against pancreatitis - PubMed. Available from: [Link]

-

Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. Available from: [Link]

-

Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. Available from: [Link]

-

Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. Available from: [Link]

-

Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC. Available from: [Link]

-

Fragment-based screening by protein-detected NMR spectroscopy - PMC - NIH. Available from: [Link]

-

The XChem pipeline for fragment screening - Alice Douangamath (Diamond Light Source). Available from: [Link]

-

Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin - a 2 minute Preview of the Experimental Protocol. Available from: [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Available from: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02461G [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragment-based drug discovery campaigns guided by native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bioradiations.com [bioradiations.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

degradation of (2,3-dimethyl-1H-indol-5-yl)methanol during reaction

Welcome to the dedicated technical support center for (2,3-dimethyl-1H-indol-5-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this valuable indole intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you anticipate and resolve challenges related to its stability and reactivity, ensuring the success and integrity of your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during reactions involving (2,3-dimethyl-1H-indol-5-yl)methanol. The question-and-answer format is designed to provide rapid solutions to common problems.

Question 1: I am observing a significant decrease in the yield of my desired product and the formation of multiple, less polar byproducts. What is the likely cause?

Answer: A common degradation pathway for indole alcohols, especially under acidic conditions, is intermolecular condensation to form diindolylmethane (DIM)-like structures.[1][2] In the case of (2,3-dimethyl-1H-indol-5-yl)methanol, the acidic conditions can protonate the hydroxyl group, which then leaves as a water molecule to form a stabilized benzylic carbocation. This electrophilic intermediate can then be attacked by the electron-rich indole ring of another molecule, leading to dimerization or even oligomerization. The 2,3-dimethyl substitution on the indole ring increases its electron density, making it a potent nucleophile in such reactions.

Question 2: My reaction mixture is turning a dark color, and I am seeing broad peaks in my HPLC analysis. What could be happening?

Answer: Dark coloration and the appearance of broad, unresolved peaks in the chromatogram are often indicative of oxidative degradation and polymerization. Indoles are electron-rich heterocyclic compounds and are susceptible to oxidation, which can be initiated by air, light, or certain reagents.[3] The 2,3-dimethyl substitution enhances the electron-donating nature of the indole ring, potentially increasing its sensitivity to oxidation. The hydroxymethyl group at the C5 position can also be oxidized to the corresponding aldehyde or carboxylic acid. These reactive species can then undergo further reactions, leading to complex polymeric materials.

Question 3: I am attempting a reaction that requires acidic conditions, but my starting material is rapidly consumed, and I isolate a complex mixture. How can I mitigate this degradation?

Answer: When acidic conditions are unavoidable, several strategies can be employed to minimize the degradation of (2,3-dimethyl-1H-indol-5-yl)methanol:

-

Use of Milder Acids: Opt for weaker Brønsted acids (e.g., acetic acid, pyridinium p-toluenesulfonate) or Lewis acids that are less prone to promoting dehydration and polymerization.

-

Temperature Control: Perform the reaction at the lowest possible temperature to reduce the rate of degradation side reactions.

-

N-Protection: Protecting the indole nitrogen with a suitable protecting group, such as a pivaloyl[4] or methoxymethyl (MOM) group,[5] can reduce the nucleophilicity of the indole ring, thereby decreasing its propensity to attack the carbocation intermediate and form dimers. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its subsequent removal.

-

Stoichiometry and Addition Rate: In reactions where (2,3-dimethyl-1H-indol-5-yl)methanol is reacted with another electrophile, consider adding the indole derivative slowly to a solution of the reaction partner and the acid catalyst. This will keep the concentration of the indole low and minimize self-condensation.

Question 4: What are the best practices for storing (2,3-dimethyl-1H-indol-5-yl)methanol to ensure its long-term stability?

Answer: To ensure the long-term stability of (2,3-dimethyl-1H-indol-5-yl)methanol, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from air and moisture. It is also advisable to store it in a cool, dark place, as both heat and light can accelerate degradation processes. For extended storage, refrigeration is recommended.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the properties and handling of (2,3-dimethyl-1H-indol-5-yl)methanol.

Q1: What is the primary degradation pathway for (2,3-dimethyl-1H-indol-5-yl)methanol?

A1: The most probable degradation pathway, especially in the presence of acids, is the formation of a benzylic carbocation at the C5-methylene position, followed by electrophilic attack on another indole molecule to form a dimer or higher oligomers. This is analogous to the well-documented acid-catalyzed self-condensation of indole-3-carbinol to form 3,3'-diindolylmethane (DIM).[1] Oxidation of the indole ring or the hydroxymethyl group is another significant degradation pathway.

Q2: How does the 2,3-dimethyl substitution affect the stability of the molecule?

A2: The methyl groups at the C2 and C3 positions are electron-donating, which increases the electron density of the indole ring system. This has a dual effect:

-

Increased Nucleophilicity: The more electron-rich indole ring is more susceptible to electrophilic attack, which can increase the rate of dimerization.

-

Increased Susceptibility to Oxidation: The higher electron density also makes the molecule more prone to oxidation.

-

Steric Hindrance: The methyl groups can provide some steric hindrance around the C2 and C3 positions, which may disfavor reactions at these sites but will not prevent reactions at the C5-hydroxymethyl position or the indole nitrogen.

Q3: What analytical techniques are recommended for monitoring the purity and degradation of (2,3-dimethyl-1H-indol-5-yl)methanol?

A3: A combination of chromatographic and spectroscopic techniques is ideal for monitoring the purity and identifying degradation products:

-